molecular formula C13H10F3N3O3 B2678273 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide CAS No. 1286728-84-4

2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide

Cat. No.: B2678273
CAS No.: 1286728-84-4
M. Wt: 313.236
InChI Key: AVZYNSGAKNBVTJ-UHFFFAOYSA-N
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Description

2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the trifluoroethyl group: This step may involve nucleophilic substitution reactions using trifluoroethylating agents.

    Benzamido group attachment: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions could target the amide or oxazole functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The trifluoroethyl group could enhance its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    2-benzamido-1,3-oxazole-4-carboxamide: Lacks the trifluoroethyl group.

    N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide: Lacks the benzamido group.

    2-benzamido-N-ethyl-1,3-oxazole-4-carboxamide: Has an ethyl group instead of a trifluoroethyl group.

Uniqueness

The presence of both the benzamido and trifluoroethyl groups in 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide may confer unique properties, such as enhanced biological activity or stability, compared to similar compounds.

Properties

IUPAC Name

2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c14-13(15,16)7-17-11(21)9-6-22-12(18-9)19-10(20)8-4-2-1-3-5-8/h1-6H,7H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZYNSGAKNBVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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